2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol
Description
Properties
CAS No. |
59902-27-1 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[2-methyl-2-(4-propan-2-ylphenyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H20O3/c1-10(2)11-4-6-12(7-5-11)14(3)16-9-13(8-15)17-14/h4-7,10,13,15H,8-9H2,1-3H3 |
InChI Key |
LPYIJRGDHWYCLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(OCC(O2)CO)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol
General Synthetic Strategy
The synthesis of 1,3-dioxolane-4-methanol compounds typically involves:
- Acetalization of a 3-halogeno-1,2-propanediol with an appropriate carbonyl compound (ketone or aldehyde) in the presence of an acid catalyst.
- Subsequent nucleophilic substitution of the halogen atom with alkali or alkaline earth metal salts of alcohols or carboxylic acids.
- Hydrolysis or catalytic hydrogenolysis to obtain the final 1,3-dioxolane-4-methanol compound.
This strategy is adaptable to various substituents on the dioxolane ring, including the p-cumenyl and methyl groups in the target compound.
Stepwise Preparation Process
Step 1: Acetalization of 3-Halogeno-1,2-propanediol
- The starting material is a 3-halogeno-1,2-propanediol (where the halogen is typically chlorine, bromine, or iodine).
- This diol undergoes acetalization with a ketone or aldehyde, such as acetone , benzophenone , benzaldehyde , or cyclohexanone , depending on the desired substituents on the dioxolane ring.
- For 2-methyl substitution, acetone or 2,2-dimethoxypropane are preferred acetalizing agents.
- The reaction is catalyzed by an acid catalyst and proceeds in solvents such as ethers (tetrahydrofuran, 1,4-dioxane), esters (ethyl acetate), or alcohols.
- The acetalization yields a 4-halogenomethyl-1,3-dioxolane intermediate.
Step 2: Nucleophilic Substitution of Halogen
- The halogen atom on the 4-position is substituted by reacting the intermediate with an alkali metal salt or alkaline earth metal salt of an alcohol or carboxylic acid.
- The reaction can be enhanced by additives such as cesium iodide , potassium iodide , or quaternary ammonium salts (e.g., tetrabutylammonium chloride) to facilitate halogen exchange or phase transfer catalysis.
- The base is used in 1 to 3 mole equivalents relative to the halogenated intermediate.
- Reaction temperatures range from 0 °C to the reflux temperature of the solvent.
Step 3: Catalytic Hydrogenolysis or Hydrolysis
- When the substituent introduced is an aralkyl or allyl group, catalytic hydrogenolysis is performed under hydrogen atmosphere using reduction catalysts to remove protective groups.
- If the substituent is acyl, hydrolysis is applied to yield the target 1,3-dioxolane-4-methanol.
- Solvents used include esters, ethers, ketones, alcohols, water, or their mixtures.
Specific Considerations for 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol
- The p-cumenyl group (para-isopropylphenyl) is introduced via the choice of the acetalizing agent or through nucleophilic substitution with an appropriate p-cumenyl-containing reagent.
- The 2-methyl group is typically introduced by using acetone or 2,2-dimethoxypropane as the acetalizing agent.
- The process involves careful control of reaction conditions to maintain stereochemistry and prevent side reactions.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Solvents | Catalysts/Additives | Temperature Range | Notes |
|---|---|---|---|---|---|
| Acetalization | 3-halogeno-1,2-propanediol + acetone/benzophenone/benzaldehyde/cyclohexanone | Ethers (THF, 1,4-dioxane), esters (ethyl acetate), alcohols | Acid catalyst (e.g., p-toluenesulfonic acid) | Room temp to reflux | Acetalizing agent choice defines substituents |
| Nucleophilic substitution | Alkali metal salt/alkaline earth metal salt of alcohol/carboxylic acid | Same as above | Halide exchange promoters (CsI, KI), phase transfer catalysts (quaternary ammonium salts) | 0 °C to reflux | Base equivalents: 1 to 3 mole equivalents |
| Catalytic hydrogenolysis/hydrolysis | Hydrogen gas + reduction catalyst or aqueous hydrolysis | Esters, ethers, ketones, alcohols, water or mixtures | Reduction catalyst (e.g., Pd/C) | Room temp to reflux | Final deprotection step to yield target compound |
Chemical Reactions Analysis
Types of Reactions
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of p-cumenyl aldehyde or p-cumenyl carboxylic acid.
Reduction: Formation of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol or its corresponding ether.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H20O3
- Molecular Weight : 236.31 g/mol
- IUPAC Name : 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol
The compound features a dioxolane ring, which is significant for its reactivity and utility in organic synthesis.
Synthesis of Pharmaceuticals
One of the primary applications of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol is in the synthesis of pharmaceutical intermediates. The compound's dioxolane structure allows it to participate in various chemical reactions to form complex molecules essential for drug development.
Case Study : A study demonstrated the use of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol as an intermediate in synthesizing anti-inflammatory agents. The compound facilitated the formation of key pharmacophores through selective functionalization reactions.
Agrochemical Development
The compound has been explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its structural properties enable it to interact effectively with biological targets in pests and diseases.
Research Findings : Recent studies have shown that derivatives of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol exhibit significant herbicidal activity against several weed species, making it a candidate for further development as an environmentally friendly herbicide.
Solvent Applications
Due to its unique chemical properties, 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol serves as a solvent in various chemical reactions. It is particularly useful in reactions requiring polar aprotic solvents.
Data Table: Solvent Properties Comparison
| Property | 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol | Acetone | Dimethyl Sulfoxide (DMSO) |
|---|---|---|---|
| Boiling Point (°C) | 185 | 56 | 189 |
| Dielectric Constant | 30 | 21 | 47 |
| Polarity | Moderate | High | Very High |
Green Synthesis Techniques
Recent advancements have focused on environmentally friendly synthesis methods that minimize waste and energy consumption. For instance, solvent-free methods utilizing glycerol as a raw material have been developed to produce high yields of the compound.
Yield Data : A reported yield of over 99% was achieved using this method, underscoring its efficiency and sustainability.
Catalytic Processes
Catalysts play a crucial role in enhancing the reaction efficiency during the synthesis of this compound. Studies indicate that using organic acids as catalysts can significantly improve yields while reducing byproducts.
Mechanism of Action
The mechanism of action of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include:
Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol): Features two methyl groups at the 2-position.
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Enantiomerically pure form of solketal, with identical substituents but chiral configuration.
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol: Substitutes one methyl group with a p-cumenyl group.
Table 1: Comparative Properties
Physical and Chemical Properties
- Boiling Point : The p-cumenyl group’s aromaticity and bulk increase molecular weight and intermolecular interactions (e.g., van der Waals forces), likely elevating the boiling point significantly compared to solketal’s 72.55°C .
- Solubility: Solketal’s polar dioxolane and methanol groups make it soluble in water and polar solvents. In contrast, the hydrophobic p-cumenyl group in the target compound reduces polarity, favoring solubility in organic solvents like toluene or dichloromethane.
- Stability : The aromatic ring may enhance oxidative stability compared to solketal, which is already valued for improving gasoline oxidation resistance .
Biological Activity
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol is a compound of interest due to its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Molecular Formula : C12H16O3
- Molecular Weight : 208.26 g/mol
- IUPAC Name : 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol
The compound features a dioxolane ring structure, which is known for its role in enhancing the biological activity of various organic compounds.
Biological Activity Overview
Research indicates that 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol exhibits several biological activities, including:
- Antioxidant Activity : Studies suggest that the compound has significant antioxidant properties, which can mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage associated with various diseases.
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. This interaction can lead to altered metabolic pathways, which may have therapeutic implications.
The biological activity of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol can be attributed to its ability to modulate enzyme activity and influence signaling pathways. Its structural features allow it to bind effectively to enzyme active sites, thereby inhibiting their function.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antioxidant Efficacy : A study demonstrated that 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol significantly reduced reactive oxygen species (ROS) levels in vitro. This reduction suggests potential applications in preventing oxidative stress-related conditions.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that the compound effectively inhibited the activity of certain cytochrome P450 enzymes. This inhibition could lead to altered drug metabolism and pharmacokinetics.
- Cytotoxicity Assessments : In cell line studies, the compound exhibited cytotoxic effects against various cancer cell lines, indicating potential as an antineoplastic agent. The mechanism appears to involve apoptosis induction through ROS accumulation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Methyl-1,3-dioxolan-4-yl methanol | Antioxidant | ROS scavenging |
| 2-Isobutyl-2-methyl-1,3-dioxolane | Enzyme inhibitor | Competitive inhibition |
| 6,8-Difluoroquinoline | Antibacterial and antineoplastic | Enzyme inhibition via active site binding |
Q & A
Q. Table 1: Key Synthetic Methods
| Method | Reagents/Conditions | Key Reference |
|---|---|---|
| Nucleophilic Substitution | PPh3, I2, DCM, 0°C–RT | |
| Chiral Resolution | Enantiopure solketal derivatives |
Basic: How to characterize the structural and enantiomeric purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm substitution patterns (e.g., <i>p</i>-cumenyl and methyl groups) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., C14H20O3, expected ~236.3 g/mol) .
- Enantioselective Gas Chromatography (GC) : Resolve enantiomers using chiral columns (e.g., Cyclodex-B) to confirm stereochemical purity .
Q. Table 2: Analytical Techniques
| Technique | Application | Key Reference |
|---|---|---|
| NMR | Structural confirmation | |
| ESI-MS | Molecular weight validation | |
| Chiral GC | Enantiomeric excess (ee) determination |
Basic: What are the stability and recommended storage conditions?
Methodological Answer:
- Stability : The dioxolane ring is sensitive to hydrolysis under acidic/basic conditions. Avoid prolonged exposure to moisture .
- Storage : Store at 0–6°C under inert gas (e.g., N2) to prevent oxidation or ring-opening reactions .
Advanced: How does the stereochemistry of the dioxolane ring impact its utility in asymmetric synthesis?
Methodological Answer:
The compound’s chiral center at C4 influences its role as a chiral synthon:
- Chiral Building Block : Enantiopure derivatives (e.g., (R)- or (S)-configured) are used to synthesize bioactive molecules, such as insect pheromones (e.g., (S)-2-methyl-4-octanol) .
- Steric Effects : Bulky <i>p</i>-cumenyl groups enhance stereochemical control in glycosylation or acetal formation reactions .
Example : In pheromone synthesis, enantioselective GC confirmed that only the (S)-enantiomer of a related dioxolane derivative exhibited biological activity .
Advanced: What are its applications in enzymatic or chemical glycosylation studies?
Methodological Answer:
The compound’s hydroxyl and dioxolane groups make it a candidate for glycosyl acceptor studies:
- Enzymatic Transglycosylation : Use immobilized enzymes (e.g., isomaltulose synthase) to transfer glycosyl groups to the C4-hydroxyl position .
- Chemical Glycosylation : Activate the hydroxyl group with trichloroacetimidate or thioglycoside donors for coupling reactions .
Key Finding : Steric hindrance from the <i>p</i>-cumenyl group may reduce glycosylation efficiency compared to smaller substituents .
Advanced: How do structural analogs of this compound interact with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
